N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is an organic compound with potential applications in various fields such as pharmaceuticals, chemical research, and materials science. This compound features an acetamide group bonded to a methyl group and a benzene ring substituted with a formyl group in the para position. These structural features contribute to its stability, solubility, and reactivity, making it suitable for a variety of applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide involves several steps. One common method includes:
Halogenation Reaction: A compound undergoes halogenation to form an intermediate.
Hydrolysis: The intermediate is hydrolyzed to form another compound.
Esterification: The hydrolyzed compound undergoes esterification.
Amine Transesterification: The esterified compound reacts with an amine to form the desired product.
Oxidation: The final step involves oxidation to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, reducing synthesis steps, and using conventional and easily available starting materials. The process is designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide has several key applications:
Pharmaceuticals: It serves as a building block for synthesizing various drugs.
Chemical Research: It is a valuable reagent and intermediate in chemical research, capable of undergoing various reactions to synthesize more complex molecules.
Materials Science: Its stability and reactivity make it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism by which N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide exerts its effects involves interactions with molecular targets and pathways. The formyl group and acetamide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-2-(4-formylphenyl)acetamide
- N-Ethyl-2-(4-formylphenoxy)acetamide
Uniqueness
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is unique due to its specific structural features, including the para-substituted formyl group on the benzene ring and the acetamide group bonded to a methyl group. These features contribute to its distinct stability, solubility, and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
61630-14-6 |
---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
N-[2-(4-formylphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(15)13(2)8-7-11-3-5-12(9-14)6-4-11/h3-6,9H,7-8H2,1-2H3 |
InChI-Schlüssel |
PMCOVNAXOCVLJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CCC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.